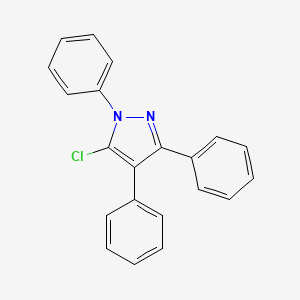

5-Chloro-1,3,4-triphenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,3,4-triphenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2/c22-21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)23-24(21)18-14-8-3-9-15-18/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJMAVMYVMBGFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations for 5 Chloro 1,3,4 Triphenyl 1h Pyrazole

Retrosynthetic Analysis and Precursor Chemistry

Retrosynthetic analysis of 5-Chloro-1,3,4-triphenyl-1H-pyrazole suggests that the most logical and convergent approach involves the late-stage introduction of the C5-chloro substituent. The primary disconnection breaks the carbon-chlorine bond, identifying 1,3,4-triphenyl-1H-pyrazol-5(4H)-one as the key penultimate precursor. This pyrazolone (B3327878) intermediate is a common target in pyrazole (B372694) synthesis, as its keto-enol tautomerism allows for straightforward conversion of the hydroxyl group into a chloro group using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Further deconstruction of the pyrazolone intermediate via the classical Knorr pyrazole synthesis disconnection reveals two primary building blocks: phenylhydrazine (B124118) and a suitable three-carbon synthon. The required C3 component is an α-phenylated β-ketoester, specifically ethyl 2,3-diphenyl-3-oxopropanoate .

This leads to a synthetic plan commencing with the synthesis of the specialized β-ketoester, followed by its cyclocondensation with phenylhydrazine to form the pyrazolone ring, and culminating in the chlorination of the C5 position to yield the target compound.

Key Precursors:

Phenylhydrazine

Ethyl 2,3-diphenyl-3-oxopropanoate

1,3,4-triphenyl-1H-pyrazol-5(4H)-one

Phosphorus oxychloride (or other chlorinating agents)

Classical Synthetic Routes to this compound

Classical methods for pyrazole formation remain the bedrock of many synthetic approaches. These routes are characterized by their reliability and widespread use in heterocyclic chemistry.

Cyclocondensation Approaches

The most prominent classical route to substituted pyrazoles is the Paal-Knorr synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.gov For the target molecule, this is realized in a two-step sequence starting from the pyrazolone intermediate.

First, the synthesis of 1,3,4-triphenyl-1H-pyrazol-5(4H)-one is achieved through the condensation of phenylhydrazine with an appropriately substituted β-ketoester. The reaction proceeds by initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to furnish the stable pyrazolone ring.

Subsequently, the synthesized pyrazolone is converted to this compound. A well-established method for this transformation is the Vilsmeier-Haack reaction or similar chlorination protocols. mdpi.com Treatment of the pyrazolone with a mixture of phosphorus oxychloride (POCl₃) and a tertiary amine or dimethylformamide (DMF) effectively replaces the C5-hydroxyl group (in the enol tautomer) with a chlorine atom, yielding the final product. mdpi.com

Table 1: Classical Cyclocondensation Route Overview

| Step | Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|---|

| 1 | Ethyl 2,3-diphenyl-3-oxopropanoate | Phenylhydrazine | 1,3,4-triphenyl-1H-pyrazol-5(4H)-one | Knorr Pyrazole Synthesis (Cyclocondensation) |

| 2 | 1,3,4-triphenyl-1H-pyrazol-5(4H)-one | Phosphorus Oxychloride (POCl₃) | This compound | Chlorination |

Ring-Closure Reactions

An alternative classical strategy involves 1,3-dipolar cycloaddition reactions. This method typically utilizes nitrile imines, generated in situ, which react with dipolarophiles like alkynes or alkenes to form the pyrazole or pyrazoline ring system. scispace.com

In a hypothetical application to a similar structure, a nitrile imine, such as one generated from the catalytic dehydrogenation of an aldehyde phenylhydrazone, could react with a disubstituted alkyne. scispace.com For instance, the reaction between the nitrile imine derived from benzaldehyde (B42025) phenylhydrazone and diphenylacetylene (B1204595) would lead to a tetraphenylpyrazole. While this specific combination does not yield the target molecule, it illustrates the powerful principle of building the heterocyclic core through a concerted ring-closure mechanism. The synthesis of the exact target, this compound, via this method would necessitate highly specialized and less accessible precursors.

Modern Synthetic Strategies for this compound

Modern organic synthesis emphasizes efficiency, selectivity, and sustainability. Catalytic methods and green chemistry principles offer advanced pathways to complex molecules like the target pyrazole.

Catalytic Methods (e.g., Transition Metal-Catalyzed)

Transition metal-catalyzed cross-coupling and C-H functionalization reactions represent a paradigm shift in synthesis, allowing for the construction of complex bonds with high precision. rsc.org A modern approach to this compound could involve building the substitution pattern on a simpler pyrazole core.

A plausible catalytic route could begin with a pre-formed pyrazole, such as 1-phenyl-1H-pyrazole. The strategy would then involve sequential, regioselective C-H functionalization reactions. For example, a palladium-catalyzed C-H arylation could be used to introduce the phenyl groups at the C3 and C4 positions. This would be followed by a final chlorination step at the C5 position. Direct C-H activation avoids the need for pre-functionalized starting materials, offering a more atom-economical route compared to classical methods. rsc.org While challenging, this approach aligns with modern synthetic goals of efficiency and elegance.

Table 2: Hypothetical Catalytic Route Overview

| Step | Starting Material | Reagent | Catalyst (Example) | Product | Reaction Type |

|---|---|---|---|---|---|

| 1 | 1-Phenyl-1H-pyrazole | Phenylboronic Acid | Palladium Acetate | 1,3-Diphenyl-1H-pyrazole | C-H Arylation |

| 2 | 1,3-Diphenyl-1H-pyrazole | Phenylboronic Acid | Palladium Acetate | 1,3,4-Triphenyl-1H-pyrazole | C-H Arylation |

| 3 | 1,3,4-Triphenyl-1H-pyrazole | N-Chlorosuccinimide | (Not specified) | This compound | Electrophilic Chlorination |

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the classical synthesis of this compound to create more sustainable protocols. thieme-connect.comresearchgate.net

The initial cyclocondensation to form the pyrazolone intermediate can be adapted to greener conditions. Instead of traditional organic solvents, the reaction can be performed in water, often with the aid of a surfactant like cetyltrimethylammonium bromide (CTAB) to facilitate the reaction between the organic substrates. thieme-connect.com

Furthermore, the use of alternative energy sources such as microwave irradiation can dramatically reduce reaction times from hours to minutes and increase yields. nih.govpharmacognosyjournal.net The use of recyclable, heterogeneous nano-catalysts in place of soluble acids or bases for the condensation step also represents a significant green advancement. pharmacognosyjournal.net

Table 3: Green Chemistry Modifications for Pyrazolone Synthesis

| Principle | Modification | Advantage |

|---|---|---|

| Green Solvent | Use of water instead of organic solvents | Reduced environmental impact, lower cost, and improved safety. thieme-connect.com |

| Energy Efficiency | Microwave-assisted synthesis | Drastically reduced reaction times and energy consumption. pharmacognosyjournal.net |

| Catalysis | Use of reusable solid catalysts (e.g., nano-catalysts) | Simplified product purification and catalyst recycling. pharmacognosyjournal.net |

Flow Chemistry Applications in Pyrazole Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of pyrazoles, including enhanced safety, scalability, and precise control over reaction parameters, which can lead to improved yields and regioselectivity. nih.govmdpi.com While a specific flow synthesis for this compound is not extensively documented, established flow methodologies for structurally related polysubstituted pyrazoles provide a clear blueprint.

A prominent approach involves the [3+2] cycloaddition of diazo compounds with alkynes. nih.gov For instance, a modular flow system can be employed for the synthesis of highly functionalized fluorinated pyrazoles. This involves the in-situ generation of diazoalkanes from fluorinated amines, which then react with an alkyne in a telescoped fashion. nih.gov This methodology could be adapted for this compound by utilizing an appropriately substituted diarylalkyne and a phenyl-diazomethane derivative.

Another versatile flow-based method is the transition metal-free synthesis of 1,3,5-trisubstituted pyrazoles. mdpi.com This process involves the reaction of terminal aryl alkynes with n-BuLi to generate an acetylide, which is then coupled with an acyl chloride to form an ynone in situ. Subsequent reaction with a hydrazine derivative yields the pyrazole. mdpi.com The adaptation of this to the target molecule would involve the use of diphenylacetylene and a suitable chlorinated acyl chloride, followed by reaction with phenylhydrazine.

The table below summarizes representative conditions for the flow synthesis of substituted pyrazoles, which could be optimized for the target compound.

| Starting Materials | Reagents | Flow Reactor Conditions | Product Type | Yield (%) | Reference |

| Fluorinated amine, Alkyne | tBuONO, AcOH | Sequential reactor coils | Fluorinated pyrazoles | 59-82 | nih.gov |

| Terminal aryl alkyne, Acyl chloride | n-BuLi, Hydrazine | 70 min residence time | 1,3,5-Trisubstituted pyrazoles | 20-77 | mdpi.com |

| Vinylidene keto ester, Hydrazine | - | - | Pyrazole-4-carboxylates | 62-82 | mdpi.com |

This table presents generalized data from studies on substituted pyrazoles and serves as a guide for the potential flow synthesis of this compound.

Photochemical and Electrochemical Approaches

Photochemical and electrochemical methods offer alternative green and efficient pathways for pyrazole synthesis, often proceeding under mild conditions without the need for harsh reagents.

Photochemical Synthesis: A key photochemical route to pyrazoles involves the irradiation of tetrazoles to generate nitrile imine dipoles in situ, which are then trapped by dipolarophiles like alkynes in a [3+2] cycloaddition. sonar.chresearchgate.net This "photoclick chemistry" has been successfully employed for the synthesis of various pyrazoles. sonar.ch For the synthesis of this compound, a potential pathway would involve the photolysis of a 2,5-disubstituted tetrazole bearing a phenyl and a chloro-phenyl group to generate the corresponding nitrile imine, which would then react with diphenylacetylene. The reaction is often clean, though its efficiency can be wavelength-dependent. sonar.ch

Electrochemical Synthesis: Electrochemical methods provide a powerful tool for the synthesis of halogenated heterocycles. The electrochemical chlorination of pyrazoles on a platinum anode in aqueous NaCl solutions has been demonstrated for the synthesis of 4-chloro derivatives. researchgate.net The efficiency of this process is influenced by the substituents on the pyrazole ring. researchgate.net While this method targets the 4-position, it highlights the potential of electrosynthesis for introducing chlorine atoms onto the pyrazole core.

A more direct electrochemical approach for building the pyrazole ring is the [3+2] dipolar cycloaddition of hydrazones and dipolarophiles. uni-mainz.de This method uses inexpensive sodium iodide as both a supporting electrolyte and a mediator and has been scaled up to the decagram scale. uni-mainz.de Adapting this to the target molecule would likely involve the electrochemical oxidation of a suitable hydrazone to generate a nitrile imine, followed by its reaction with diphenylacetylene.

The electrochemical oxidative aromatization of pyrazolines to pyrazoles is another relevant technique, often mediated by species like iodide.

Mechanistic Elucidation of Reaction Pathways

Understanding the reaction mechanisms is crucial for controlling the regioselectivity and optimizing the synthesis of polysubstituted pyrazoles like this compound.

Reaction Intermediates and Transition State Analysis

The classical Knorr synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines proceeds through several key intermediates. The initial reaction forms a hydrazone, which can exist in equilibrium with a more stable enamine form. youtube.com This is followed by cyclization and dehydration to yield the aromatic pyrazole ring. In some cases, a hydroxylpyrazolidine intermediate has been observed and even isolated.

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways and transition states. researchgate.net For the formation of the pyrazole ring from ethoxymethylenemalononitrile (B14416) and hydrazine hydrate, two primary mechanisms have been considered, initiated by the nucleophilic attack of the nitrogen atom. researchgate.net Analysis of the transition states helps in understanding the chemoselectivity of the reaction. researchgate.net In the context of 1,3-dipolar cycloadditions for pyrazole synthesis, analysis of transition states has shown that the formation of certain regioisomers is favored due to lower activation energies, leading to the most stable product. rsc.org

For the synthesis of this compound, the transition state energies would dictate the preferred pathway and the final arrangement of the substituents on the pyrazole ring.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide valuable insights into the rate-determining steps of pyrazole synthesis. The reaction of substituted chalcones with thiosemicarbazide (B42300) to form pyrazolines has been found to follow first-order kinetics. core.ac.uk The study of reaction kinetics for the synthesis of substituted pyrazoline and pyrazole derivatives helps in elucidating the pharmacophore for enzyme inhibition. core.ac.ukrwu.edu

In the context of thermodynamically versus kinetically controlled reactions, the synthesis of 3,5-disubstituted pyrazoles can be directed by controlling reaction parameters. nih.gov For instance, a kinetically controlled Sonogashira reaction followed by cyclocondensation with hydrazine can favor the formation of the desired pyrazole isomer. nih.gov This highlights the importance of reaction conditions in determining the final product distribution.

The table below shows a conceptual representation of how kinetic versus thermodynamic control could influence the synthesis of a substituted pyrazole.

| Control | Conditions | Favored Product | Rationale |

| Kinetic | Lower temperature, shorter reaction time, non-polar solvent | Less stable isomer | Formed via the pathway with the lowest activation energy. |

| Thermodynamic | Higher temperature, longer reaction time, polar solvent | More stable isomer | Allows for equilibrium to be reached, favoring the thermodynamically most stable product. |

This table illustrates the general principles of kinetic and thermodynamic control in chemical reactions.

Stereochemical Control and Regioselectivity in Synthesis

Achieving the correct regiochemistry is a major challenge in the synthesis of unsymmetrically substituted pyrazoles. The reaction of unsymmetrical 1,3-diketones with substituted hydrazines can lead to a mixture of regioisomers. The choice of solvent and reagents can significantly influence the regioselectivity.

For the synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes, complete regioselectivity has been achieved. organic-chemistry.orgacs.org The proposed mechanism involves nucleophilic addition, a 1,3-H shift, cyclization, and protonation steps. organic-chemistry.org This method avoids the formation of diazo intermediates, making it a safer and more practical approach. organic-chemistry.org

The synthesis of 1,3,4,5-tetrasubstituted pyrazoles via the 1,3-dipolar cycloaddition of in-situ generated nitrilimines with enaminones has also been shown to proceed with high regioselectivity. nih.gov The reaction conditions, including the base and solvent, are optimized to achieve the desired outcome. nih.gov

For the specific target, this compound, controlling the position of the chloro and phenyl substituents is paramount. Based on general principles, the use of sterically demanding groups and specific solvents can direct the cyclization to favor the desired 1,3,4-trisubstituted pattern.

Advanced Structural Elucidation and Conformational Analysis of 5 Chloro 1,3,4 Triphenyl 1h Pyrazole

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. A complete NMR analysis of 5-Chloro-1,3,4-triphenyl-1H-pyrazole would provide crucial information about its atomic connectivity and spatial arrangement.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, would provide initial information on the chemical environment of the hydrogen and carbon atoms, respectively. The number of signals, their chemical shifts, and their splitting patterns would offer preliminary insights into the molecular structure.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and establishing the connectivity between atoms.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) couplings, identifying adjacent protons within the three phenyl rings.

Heteronuclear Single Quantum Coherence (HSQC): This technique would correlate directly bonded carbon and proton atoms, aiding in the assignment of the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in establishing the connectivity between the phenyl rings and the pyrazole (B372694) core, including the precise positions of the phenyl groups at N1, C3, and C4, and the chloro group at C5.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique provides information about the spatial proximity of protons. NOESY data would be vital for determining the conformational preferences of the phenyl rings relative to the pyrazole ring and to each other.

Interactive Data Table: Expected NMR Data (Hypothetical) This table is a hypothetical representation of the data that would be obtained from such analyses and is not based on experimental results.

| Technique | Expected Information |

|---|---|

| ¹H NMR | Chemical shifts and coupling constants for aromatic protons. |

| ¹³C NMR | Chemical shifts for all carbon atoms, including the pyrazole ring and phenyl groups. |

| COSY | Correlations between adjacent protons on the phenyl rings. |

| HSQC | Direct C-H correlations for all protonated carbon atoms. |

| HMBC | Key correlations establishing the substitution pattern of the pyrazole ring. |

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) would be employed to study the structure of this compound in its crystalline form. This technique is particularly useful for identifying the presence of polymorphism (different crystalline forms) and for determining the structure of materials that are insoluble or difficult to crystallize for X-ray diffraction. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of the solid material.

X-ray Crystallographic Determination of Molecular and Supramolecular Architecture

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.

Single-Crystal X-ray Diffraction Analysis

A successful single-crystal X-ray diffraction analysis of this compound would yield precise information on bond lengths, bond angles, and torsion angles. This would confirm the connectivity of the atoms and provide an accurate depiction of the molecule's conformation in the crystalline state. The planarity of the pyrazole ring and the dihedral angles of the three phenyl rings relative to the central pyrazole core would be determined with high precision.

Interactive Data Table: Expected Crystallographic Data (Hypothetical) This table is a hypothetical representation of the data that would be obtained from such an analysis and is not based on experimental results.

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Bond Lengths | Precise distances between all bonded atoms. |

| Bond Angles | Angles between bonded atoms. |

Intermolecular Interactions and Packing Arrangements

The crystallographic data would also reveal how the molecules of this compound pack together in the crystal lattice. The analysis of intermolecular interactions, such as van der Waals forces, π-π stacking between the phenyl and pyrazole rings, and potential weak C-H···Cl or C-H···π interactions, would be crucial for understanding the supramolecular architecture of the solid.

Mass Spectrometric Approaches for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion. The characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key feature in the mass spectrum.

Electron ionization (EI) or other fragmentation techniques would be used to induce fragmentation of the molecule. The resulting fragmentation pattern would provide valuable structural information. Characteristic losses, such as the loss of a chlorine atom, a phenyl group, or cleavage of the pyrazole ring, would be analyzed to piece together the molecular structure. The fragmentation pathways would be elucidated by analyzing the masses of the fragment ions and proposing plausible chemical structures for them.

Interactive Data Table: Expected Mass Spectrometry Data (Hypothetical) This table is a hypothetical representation of the data that would be obtained from such an analysis and is not based on experimental results.

| Ion | m/z (Hypothetical) | Description |

|---|---|---|

| [M]⁺ | Calculated MW | Molecular ion peak. |

| [M-Cl]⁺ | MW - 35/37 | Loss of a chlorine atom. |

| [M-C₆H₅]⁺ | MW - 77 | Loss of a phenyl group. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. For this compound (C₂₁H₁₅ClN₂), HRMS would provide an exact mass measurement with a high degree of accuracy, typically to within a few parts per million (ppm). This allows for the unambiguous confirmation of its elemental composition.

Hypothetical HRMS Data Table

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₂₁H₁₅ClN₂ |

| Theoretical Exact Mass | 342.0924 (for ³⁵Cl isotope) |

| Theoretical Exact Mass | 344.0894 (for ³⁷Cl isotope) |

Tandem Mass Spectrometry (MS/MS) and Fragmentation Studies

Tandem Mass Spectrometry (MS/MS) would be employed to investigate the structural backbone of this compound by analyzing its fragmentation pathways. The protonated molecule or molecular ion would be isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. Studying these fragments helps to confirm the connectivity of the atoms, including the positions of the three phenyl groups and the chlorine atom on the pyrazole core.

Common fragmentation patterns for substituted pyrazoles often involve cleavages within the heterocyclic ring and the loss of substituents. For this specific compound, one might expect to observe fragmentation corresponding to the loss of a chlorine radical, phenyl groups, or cleavage of the pyrazole ring itself. However, specific experimental fragmentation data for this compound are not available in the reviewed literature.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Structural Features

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups and probe the molecular structure of a compound based on its characteristic vibrational modes.

IR Spectroscopy : Would reveal characteristic absorption bands for C-H stretching of the aromatic phenyl rings, C=C and C=N stretching vibrations within the pyrazole and phenyl rings, and the C-Cl stretching mode.

Hypothetical Vibrational Frequencies Table

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Phenyl rings |

| C=C/C=N Stretch | 1600 - 1400 | Pyrazole and phenyl rings |

| C-N Stretch | 1350 - 1250 | Pyrazole ring |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule.

UV-Vis Spectroscopy : The UV-Vis absorption spectrum for this compound would be expected to show absorptions in the UV region, corresponding to π → π* transitions within the conjugated system formed by the pyrazole and the three phenyl rings. The position and intensity of the absorption maxima (λmax) would provide insight into the extent of conjugation.

Fluorescence Spectroscopy : Many pyrazole derivatives are known to be fluorescent. If this compound is fluorescent, an emission spectrum would be recorded by exciting the molecule at its absorption maximum. The resulting spectrum, along with the fluorescence quantum yield, would provide information about the de-excitation pathways of the molecule's excited electronic states.

Detailed experimental studies on the UV-Vis and fluorescence properties of this compound have not been identified in the searched literature.

Chiroptical Studies (e.g., Circular Dichroism) for Stereoisomeric Analysis (if applicable)

Chiroptical techniques like Circular Dichroism (CD) are used to study chiral molecules. This compound is an achiral molecule as it does not possess a stereocenter and cannot exist as enantiomers under normal conditions. Therefore, chiroptical studies are not applicable for the stereoisomeric analysis of this specific compound.

Conformational Dynamics and Energy Landscape Analysis

A conformational analysis, typically performed using computational chemistry methods (like Density Functional Theory - DFT), would be necessary to:

Determine the most stable (lowest energy) conformation of the molecule.

Investigate the energy barriers for the rotation of the phenyl groups.

Understand how steric hindrance between the bulky phenyl groups influences the preferred geometry.

Chemical Reactivity and Functionalization of 5 Chloro 1,3,4 Triphenyl 1h Pyrazole

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle and, in principle, can undergo electrophilic substitution. slideshare.net However, the electronic nature of the substituents on the ring heavily influences its reactivity. In the case of 5-chloro-1,3,4-triphenyl-1H-pyrazole, the pyrazole ring is substituted with three electron-withdrawing phenyl groups and a chloro atom, which significantly deactivates the ring towards electrophilic attack. youtube.com

Halogenation, Nitration, and Sulfonation Studies

Due to the electron-deficient nature of the pyrazole core in this compound, classic electrophilic substitution reactions such as halogenation, nitration, and sulfonation on the heterocyclic ring are challenging and not commonly reported in the literature. Under forced conditions, substitution on the less deactivated pendant phenyl rings would likely be favored over reaction on the pyrazole ring itself.

Alkylation and Acylation Reactions

Similarly, Friedel-Crafts alkylation and acylation reactions, which require a sufficiently nucleophilic aromatic ring, are not characteristic reactions for the pyrazole ring of this compound. The deactivating effect of the substituents makes the pyrazole core a poor nucleophile for these transformations.

Transformations Involving the Chloro Substituent

The chloro group at the 5-position is the most reactive site for the functionalization of the this compound molecule. It serves as a leaving group in nucleophilic substitutions and as an electrophilic partner in a variety of metal-catalyzed cross-coupling reactions.

Nucleophilic Displacement Reactions

The C5-chloro substituent can be displaced by various nucleophiles. For instance, in a related compound, 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde, the chloro group is readily substituted by an azido (B1232118) group upon reaction with sodium azide (B81097) in dimethyl sulfoxide (B87167) (DMSO) to yield the corresponding 5-azido derivative. researchgate.net This transformation highlights the utility of the chloro-pyrazole as a precursor for other functionalized pyrazoles, as the resulting azido group can be further elaborated.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and the chloro substituent on the pyrazole ring is a suitable handle for such transformations. nih.govnih.gov

Suzuki-Miyaura Coupling: This reaction is a cornerstone of C-C bond formation, coupling aryl halides with boronic acids. libretexts.org The chloro atom in 5-chloropyrazoles is sufficiently activated to participate in Suzuki-Miyaura reactions, enabling the introduction of various aryl and heteroaryl groups. researchgate.netrsc.org The reaction is typically catalyzed by a palladium complex, such as one derived from Pd(dppf)Cl₂, in the presence of a base like potassium carbonate. mdpi.com The use of modern catalyst systems with bulky electron-rich phosphine (B1218219) ligands (e.g., XPhos) can facilitate the coupling of less reactive chloro-heterocycles. researchgate.netrsc.org

Heck Coupling: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. researchgate.net While aryl chlorides are generally less reactive than bromides or iodides, ligandless palladium-catalyzed Heck reactions have been successfully performed on pyrazole systems, often under microwave irradiation to expedite the process. researchgate.netarkat-usa.org

Sonogashira Coupling: This reaction provides a direct pathway to alkynylated pyrazoles by coupling the chloro-pyrazole with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst like CuI, in the presence of an amine base. libretexts.orgresearchgate.netscilit.com Studies on 5-chloropyrazole-4-carbaldehydes have shown that the chloro atom is sufficiently activated to act as a leaving group in these C-C bond-forming reactions, leading to 5-alkynyl-1H-pyrazole derivatives in good yields. researchgate.netscilit.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for constructing C-N bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org The reaction can be applied to 4-halopyrazoles to synthesize various C4-aminated pyrazoles. nih.gov The choice of palladium precatalyst, ligand (e.g., tBuDavePhos), and base is critical for achieving high yields, especially with alkylamines. nih.govresearchgate.net

Below is a summary of representative palladium-catalyzed cross-coupling reactions applicable to the chloro-pyrazole scaffold.

| Coupling Reaction | Coupling Partner | Typical Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(0) or Pd(II) complex + phosphine ligand + base | 5-Aryl/heteroaryl-1,3,4-triphenyl-1H-pyrazole |

| Heck | Alkene | Pd(OAc)₂ or other Pd source + base | 5-Alkenyl-1,3,4-triphenyl-1H-pyrazole |

| Sonogashira | Terminal alkyne | Pd complex + Cu(I) salt + amine base | 5-Alkynyl-1,3,4-triphenyl-1H-pyrazole |

| Buchwald-Hartwig | Primary/secondary amine | Pd precatalyst + phosphine ligand + strong base | 5-Amino-1,3,4-triphenyl-1H-pyrazole |

Other Metal-Mediated Transformations

While palladium is the most common metal for these cross-coupling reactions, other metals can also be employed. Copper-catalyzed C-N coupling reactions, for example, have been investigated for the amination of 4-halopyrazoles, particularly for alkylamines that might be problematic in palladium-catalyzed systems due to β-hydride elimination. nih.gov The use of copper(I) iodide (CuI) can effectively mediate the coupling of 4-iodopyrazoles with various alkylamines. nih.gov

Reactivity of Phenyl Substituents

The presence of three phenyl rings on the pyrazole core at positions 1, 3, and 4 introduces multiple sites for potential functionalization. The reactivity of these peripheral rings is influenced by the electronic nature of the pyrazole ring and the steric environment created by the bulky phenyl groups.

The phenyl rings of this compound can undergo electrophilic aromatic substitution reactions. The position of substitution on each ring is directed by the activating or deactivating nature of the pyrazole core and the other phenyl groups.

Nitration of the phenyl rings serves as a key example of this functionalization. In a related system, the nitration of 1,3-diaryl-4-alkyl-5-(4-methoxyphenyl)-1H-pyrazoles demonstrates the susceptibility of the phenyl groups to electrophilic attack. For instance, treatment of 1-(4-methoxyphenyl)-3-(4-methoxyphenyl)-4-propyl-1H-pyrazole with nitric acid in sulfuric acid leads to the introduction of a nitro group onto one of the phenyl rings nih.gov. Specifically, the reaction of 1-(4-methoxyphenyl)propan-1-one with potassium nitrate (B79036) in sulfuric acid yields 1-(4-methoxy-3-nitrophenyl)propan-1-one, a precursor for the synthesis of nitro-substituted triaryl pyrazoles nih.gov. This suggests that the phenyl rings in this compound can be similarly functionalized, with the position of nitration being influenced by the electronic effects of the pyrazole ring and the methoxy (B1213986) group.

The general mechanism for electrophilic aromatic substitution on a phenyl ring involves the attack of an electrophile to form a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. In the context of this compound, the pyrazole ring acts as a substituent on each of the phenyl rings, influencing their reactivity towards electrophiles like the nitronium ion (NO₂⁺).

The spatial arrangement of the three phenyl rings in this compound leads to significant intramolecular interactions that can influence the molecule's conformation and, consequently, its reactivity. These non-covalent interactions, primarily of the C-H···π type, can affect the accessibility of certain reaction sites and the stability of reaction intermediates.

The orientation of the phenyl rings relative to the pyrazole core and to each other is a critical factor. The phenyl group at the N1 position is generally twisted out of the plane of the pyrazole ring to minimize steric hindrance. The phenyl groups at C3 and C4 also adopt non-coplanar conformations. These twisted arrangements can shield certain positions on the phenyl rings from attack by bulky reagents.

Cycloaddition Reactions and Heterocycle Annulation

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems through cycloaddition and annulation reactions. The chloro substituent at the C5 position is a key functional group that can be displaced or participate in cyclization reactions.

A prominent example is the synthesis of pyrazolo[3,4-b]pyridines. Starting from 5-amino-1,3-diphenyl-1H-pyrazole, reaction with ethyl 2,4-dioxo-4-phenylbutanoate can yield ethyl 1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate beilstein-journals.org. This transformation involves the formation of a new pyridine (B92270) ring fused to the pyrazole core. The reactivity is influenced by substituents on the aryl rings, with electron-withdrawing groups on the phenyl ring of the butanoate increasing the yield due to enhanced electrophilicity of the carbonyl carbon beilstein-journals.org.

Another strategy involves the use of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde as a precursor. Knoevenagel condensation of this aldehyde with acetophenones yields 1-aryl-3-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-ones. These intermediates can then undergo Michael addition followed by cyclization with reagents like cyclohexanone (B45756) to afford pyrazolo[3,4-b]pyridine derivatives semanticscholar.org. Similarly, reaction with sodium azide can convert the 4-carbaldehyde into a 5-azido derivative, which can then be transformed into a fused pyrazolo[3,4-d] beilstein-journals.orgsemanticscholar.orgrrbdavc.orgtriazine system semanticscholar.org.

Intramolecular 1,3-dipolar cycloadditions are also possible. The chlorine atom at C5 can be substituted by an unsaturated thiolate or alkoxide. The aldehyde at C4 can then be converted into a 1,3-dipole, such as a nitrile oxide or a nitrone. Subsequent intramolecular cycloaddition leads to the formation of tri- and tetracyclic fused heterocycles rsc.org. These reactions demonstrate the versatility of the 5-chloropyrazole scaffold in constructing complex molecular architectures.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings with high stereospecificity nih.govlibretexts.org. While direct examples with this compound are not prevalent, the general principles suggest its potential as a dienophile or, after suitable modification, as part of a diene system in such reactions.

Derivatization for Enhanced or Modified Molecular Interactions

Derivatization of the this compound core is a key strategy for modulating its physicochemical properties and enhancing its interactions with biological targets or materials. The functional groups on the pyrazole and its phenyl rings provide handles for introducing a variety of substituents.

The aldehyde group in 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is a versatile starting point for derivatization. It can be condensed with hydrazides to form N-[(5-chloro-1,3-diphenyl-1H-pyrazole-4-yl)methylene]hydrazides. These hydrazones can be further cyclized to generate thiazolidinones and oxadiazoles (B1248032) researchgate.net. For instance, reaction with thioglycolic acid can lead to the formation of thiazolidinone derivatives, while treatment with acetic anhydride (B1165640) can yield acetylated oxadiazoles researchgate.net.

The synthesis of pyrazole derivatives with potential biological activity is a significant area of research. For example, a series of 1,3,5-trisubstituted pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity rsc.org. In another study, new heterocyclic compounds bearing a pyrazole moiety were synthesized and showed promising anticancer activity nih.gov. The introduction of different substituents allows for the fine-tuning of the molecule's electronic and steric properties, which can influence its binding affinity to biological macromolecules.

Below is a table summarizing the synthesis of some derivatives from 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde and their potential applications.

| Starting Material | Reagent(s) | Product | Potential Application | Reference |

| 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Benzoylhydrazide | N'-[(5-Chloro-1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide | Synthetic Intermediate | researchgate.net |

| 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Isonicotinohydrazide | N'-[(5-Chloro-1,3-diphenyl-1H-pyrazol-4-yl)methylene]isonicotinohydrazide | Synthetic Intermediate | researchgate.net |

| 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | p-Toluic hydrazide | N'-[(5-Chloro-1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzohydrazide | Synthetic Intermediate | researchgate.net |

| N'-[(5-Chloro-1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide | Thioglycolic acid | 2-(5-Chloro-1,3-diphenyl-1H-pyrazol-4-yl)-3-benzamido-1,3-thiazolidin-4-one | Heterocyclic Synthesis | researchgate.net |

| N'-[(5-Chloro-1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide | Acetic anhydride | 3-Acetyl-2-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazole | Heterocyclic Synthesis | researchgate.net |

These derivatization strategies highlight the potential to create libraries of compounds with diverse functionalities, which can then be screened for various applications, including as therapeutic agents or functional materials.

Investigation of Reaction Selectivity (Regio-, Chemo-, Stereoselectivity)

The selectivity of reactions involving this compound is a crucial aspect of its synthetic utility. The presence of multiple reactive sites necessitates control over where and how a chemical transformation occurs.

Regioselectivity refers to the preference for reaction at one position over another. In electrophilic substitution reactions on the pyrazole core, the C4 position is generally the most reactive rrbdavc.org. Halogenation of pyrazoles typically occurs at the C4 position unless it is already substituted researchgate.net. If the C4 position is blocked, as in this compound, electrophilic attack would be directed to one of the phenyl rings. The regioselectivity of this attack would then be governed by the electronic influence of the pyrazole ring and the other substituents. For instance, in the halogenation of pyrazolo[1,5-a]pyrimidines, excellent regioselectivity for the C3 position is observed nih.gov.

Chemoselectivity is the preferential reaction of one functional group in the presence of others. For example, in the synthesis of fused heterocycles from 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde, the aldehyde group can be selectively condensed with hydrazines without affecting the chloro substituent or the phenyl rings under specific conditions researchgate.net. The choice of reagents and reaction conditions is critical in achieving high chemoselectivity.

Stereoselectivity involves the preferential formation of one stereoisomer over another. In cycloaddition reactions, such as the Diels-Alder reaction, the stereochemistry of the reactants is often transferred to the product in a highly specific manner libretexts.org. For intramolecular cycloadditions of derivatives of this compound, the formation of specific diastereomers would be influenced by the conformational constraints of the molecule and the transition state energies of the possible reaction pathways.

The following table provides examples of selective reactions in pyrazole chemistry, illustrating the principles that would govern the reactivity of this compound.

| Reaction Type | Substrate | Reagent(s) | Selectivity | Product | Reference |

| Halogenation | 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | PIDA, KI, H₂O | Regioselective (C3) | 3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | nih.gov |

| Condensation | 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Benzoylhydrazide | Chemoselective | N'-[(5-Chloro-1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide | researchgate.net |

| Cycloaddition | 5-Amino-1,3-diphenyl-1H-pyrazole | Ethyl 2,4-dioxo-4-phenylbutanoate | Regioselective | Ethyl 1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate | beilstein-journals.org |

Understanding and controlling these aspects of selectivity are paramount for the efficient and predictable synthesis of complex molecules based on the this compound scaffold.

Computational and Theoretical Chemistry Studies of 5 Chloro 1,3,4 Triphenyl 1h Pyrazole

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to predicting the properties of a molecule from its electronic structure. Methods like Density Functional Theory (DFT) and Ab Initio calculations are widely used to investigate molecular geometries, electronic properties, and spectroscopic signatures. DFT, in particular, has become a popular approach due to its balance of accuracy and computational cost, making it suitable for studying relatively large molecules like substituted pyrazoles. nih.govsuperfri.org

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5-Chloro-1,3,4-triphenyl-1H-pyrazole, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Table 1: Predicted Structural Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| Dihedral Angle (N1-C_phenyl) | 35-45° |

| Dihedral Angle (C3-C_phenyl) | 20-30° |

| Dihedral Angle (C4-C_phenyl) | 40-50° |

| C5-Cl Bond Length | ~1.74 Å |

Note: This table is illustrative. Specific values would be obtained from DFT calculations (e.g., at the B3LYP/6-31G(d,p) level of theory).

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. Key descriptors are derived from the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis : The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. ijarset.comnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the π-systems of the phenyl and pyrazole (B372694) rings are expected to contribute significantly to the frontier orbitals.

Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution on the molecule's surface. bhu.ac.in It is used to predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, negative potentials are expected around the nitrogen atoms of the pyrazole ring and the chlorine atom, while positive potentials would be located around the hydrogen atoms of the phenyl rings.

Table 2: Calculated Electronic Properties (Illustrative)

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -2.0 to -1.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are typical for similar aromatic heterocyclic compounds and would be precisely calculated using methods like DFT.

Spectroscopic Property Prediction (NMR, UV-Vis, IR)

Computational methods can predict various types of spectra, which can be used to confirm the identity and structure of a synthesized compound.

NMR Spectroscopy : Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. semanticscholar.org These predicted shifts are valuable for assigning the signals in experimental spectra to specific atoms in the molecule.

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net The predicted spectrum would show transitions primarily related to the π → π* excitations within the conjugated system of the pyrazole and phenyl rings.

IR Spectroscopy : The vibrational frequencies and intensities of a molecule can be calculated to predict its infrared (IR) spectrum. superfri.org This allows for the identification of characteristic vibrational modes associated with specific functional groups, such as C-N stretching in the pyrazole ring, C-Cl stretching, and C-H vibrations of the aromatic rings.

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying the static electronic properties of a single molecule, molecular dynamics (MD) simulations are used to explore its dynamic behavior over time, including conformational changes and interactions with its environment.

Conformational Flexibility and Torsional Barriers

MD simulations can reveal the flexibility of the this compound structure. A key aspect of this is the rotation of the three phenyl groups around their single bonds connected to the pyrazole core. The simulations would track the fluctuations of the dihedral angles of these rings over time. By calculating the potential energy as a function of these torsion angles, it is possible to determine the energy barriers to rotation. High rotational barriers would indicate that the molecule is locked into specific conformations, while lower barriers suggest greater flexibility.

Solvent Effects on Molecular Behavior

The behavior and properties of a molecule can be significantly influenced by its solvent environment. MD simulations are well-suited for studying these effects. By placing the this compound molecule in a simulation box filled with explicit solvent molecules (e.g., water, ethanol, or DMSO), one can observe how solute-solvent interactions affect its conformation and dynamics. The simulations can provide information on the formation of solvation shells and the preferred orientation of solvent molecules around different parts of the solute, which can in turn influence the molecule's electronic properties and reactivity in solution.

Reaction Mechanism Modeling and Energy Profiles

Modeling reaction mechanisms is a cornerstone of computational chemistry, offering insights into the feasibility, kinetics, and pathways of chemical transformations. For pyrazole derivatives, this involves mapping the potential energy surface (PES) to understand their synthesis and reactivity.

A key aspect of modeling reaction mechanisms is the identification of transition states (TS), which are first-order saddle points on the potential energy surface. researchgate.net Locating a transition state is computationally intensive but essential for understanding the energy barrier of a reaction. For a reaction involving a substituted pyrazole, quantum mechanical methods like Density Functional Theory (DFT) are commonly employed to find the geometry of the TS. nih.gov A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. missouri.edu

Once a transition state is identified and verified, Intrinsic Reaction Coordinate (IRC) calculations are performed. researchgate.net An IRC path is the mass-weighted steepest descent path from a transition state down to the local minima of the reactants and products on the potential energy surface. missouri.edu This analysis confirms that the located transition state correctly connects the desired reactants and products, providing a clear depiction of the reaction pathway. missouri.edu For complex, multi-step reactions, IRC analysis helps to piece together each elementary step. missouri.edu

Table 1: Illustrative Energy Profile Data for a Hypothetical Reaction Step This table represents typical data obtained from transition state and IRC calculations for a single reaction step, such as the formation of a substituted pyrazole ring.

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies | Description |

| Reactants | 0.00 | 0 | Starting materials at a local energy minimum. |

| Transition State (TS) | +25.5 | 1 | The highest energy point along the reaction coordinate. |

| Products | -15.2 | 0 | Final products at a local energy minimum. |

Computational methods are invaluable for predicting the reactivity and selectivity of molecules. The electronic structure of the pyrazole ring, influenced by its substituents (chloro and phenyl groups in this case), dictates its chemical behavior. nih.gov Pyrazoles are electron-rich heterocyclic systems, which generally makes position C4 nucleophilic and susceptible to electrophilic attack, while positions C3 and C5 are more electrophilic. pharmaguideline.comchim.it

DFT calculations can be used to determine various reactivity descriptors that quantify these characteristics. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on a molecule. Red regions (negative potential) indicate likely sites for electrophilic attack, while blue regions (positive potential) indicate sites for nucleophilic attack.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites within the molecule, predicting where an electrophile, nucleophile, or radical is most likely to attack.

These descriptors allow chemists to predict whether a reaction will occur and, in cases where multiple products are possible (regioselectivity), which isomer is likely to be the major product. nih.gov

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the solid state is governed by intermolecular interactions, which are critical for determining crystal structure, physical properties, and biological activity. For this compound, which possesses multiple phenyl rings and a halogen atom, several types of non-covalent interactions are expected.

Hydrogen Bonding: While the parent 1H-pyrazole has an N-H group for hydrogen bonding, the N1-phenyl substitution in the target molecule precludes this classic interaction. However, weak C-H···N or C-H···Cl hydrogen bonds may still play a role in stabilizing the crystal packing.

π-π Stacking: The presence of three phenyl rings and the pyrazole ring makes π-π stacking interactions highly probable. researchgate.net These interactions, arising from the attraction between electron-rich and electron-poor regions of aromatic rings, can significantly influence the crystal structure. nih.gov Computational studies can quantify the energy of these interactions and determine the preferred stacking geometry (e.g., parallel-displaced vs. T-shaped). nih.govscirp.org

Halogen Bonding: The chlorine atom at the C5 position can act as a halogen bond donor, interacting with a nucleophilic region on an adjacent molecule.

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Chlorophenyl-Pyrazole Derivative This table demonstrates the kind of quantitative data generated from a Hirshfeld surface analysis, showing the percentage contribution of each type of atomic contact to the total surface area.

| Contact Type | Contribution (%) | Description |

| H···H | 40.5% | Represents van der Waals forces, often the largest contributor. nih.gov |

| C···H / H···C | 26.1% | Indicative of C-H···π interactions. nih.gov |

| Cl···H / H···Cl | 12.3% | Highlights the role of the chlorine atom in hydrogen bonding. nih.gov |

| N···H / H···N | 5.5% | Contacts involving the pyrazole nitrogen atoms. |

| C···C | 4.8% | Suggests the presence of π-π stacking interactions. researchgate.net |

| Other | 10.8% | Contributions from other less frequent contacts (e.g., O···H, N···C). |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) - Focused on Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. mdpi.com The fundamental principle is that the structure of a molecule, as defined by its physicochemical properties, determines its activity. frontiersin.org

The theoretical framework for developing a QSAR model involves several key steps: mdpi.com

Data Set Collection: A series of structurally related compounds (e.g., various substituted pyrazoles) with experimentally measured biological activity (e.g., IC50 values) is assembled. nih.gov

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated using computational software. These descriptors encode different aspects of the molecular structure.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates a subset of the calculated descriptors to the observed biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using statistical metrics and external validation sets to ensure it is robust and not a result of chance correlation. nih.gov

For a molecule like this compound, relevant descriptors would likely fall into these categories:

Constitutional (1D/2D): Molecular weight, atom counts, number of aromatic rings.

Topological (2D): Indices that describe molecular branching and connectivity.

Geometrical (3D): Molecular surface area, volume, principal moments of inertia.

Quantum Chemical (3D): Dipole moment, HOMO/LUMO energies, atomic charges. researchgate.net

Hydrophobicity: LogP (the logarithm of the partition coefficient between octanol and water).

A validated QSAR model can then be used to predict the activity of new, unsynthesized pyrazole derivatives, guiding medicinal chemistry efforts toward more potent and effective compounds. nih.gov

Table 3: Common Theoretical Descriptors Used in QSAR/QSPR Frameworks for Pyrazole Derivatives

| Descriptor Class | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight (MW) | Size of the molecule. |

| Topological | Kier & Hall Indices | Molecular shape, size, and branching. |

| Geometrical | Polar Surface Area (PSA) | A predictor of drug transport properties. |

| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. |

| Electronic | HOMO/LUMO Energy Gap | Chemical reactivity and kinetic stability. researchgate.net |

| Hydrophobic | LogP | Lipophilicity, related to membrane permeability. |

Molecular Interactions and Biological Relevance of 5 Chloro 1,3,4 Triphenyl 1h Pyrazole and Its Derivatives

Exploration of Molecular Recognition and Binding Mechanisms

The substitution, replacement, or removal of functional groups on a pyrazole (B372694) ring is associated with a variety of molecular interactions, as well as the efficacy and potency of these analogs. frontiersin.org The pyrazole ring, a nitrogen-containing heterocyclic core, targets a diverse range of biological molecules and elicits a variety of effects. frontiersin.org

Receptor-Ligand Docking and Molecular Modeling Studies

Molecular docking is a computational technique used to predict the binding behavior and affinity of ligands to a target enzyme. researchgate.net It is routinely used for understanding drug-receptor interactions in modern drug design. researchgate.net

Docking studies of pyrazole derivatives with tyrosine kinase and various serine/threonine protein kinases have been conducted using a flexible ligand docking approach. nih.govresearchgate.net These studies revealed that the pyrazole derivatives are potential inhibitors of all three protein targets, exhibiting good inhibition constants and vdW + Hbond + desolv energy with optimal RMSD values. nih.govresearchgate.net All the tested ligands docked deep within the binding pocket of all three proteins, forming reasonable hydrogen bonds. nih.govresearchgate.net

In a study involving N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives, docking simulation was performed to position compound 10e into the active site of Aurora-A kinase to determine a probable binding model. nih.gov

Another study performed molecular docking with the crystal structure of tubulin using the potent tubulin inhibitor CA-4 as a parent molecule. scirp.org The results suggested that compounds 5b , 15 , and 16 are promising tubulin inhibitors. scirp.org

The table below summarizes the binding affinities of selected pyrazole derivatives against various protein targets.

Enzyme Inhibition Studies at the Molecular Level

Pyrazole-containing compounds are recognized for their diverse pharmacological effects, which include potent antileishmanial and antimalarial activities. researchgate.net

A series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives were synthesized and evaluated for their potential to inhibit Aurora-A kinase. nih.gov Compound 10e from this series demonstrated significant Aurora-A kinase inhibitory activity with an IC₅₀ value of 0.16 ± 0.03 μM. nih.gov

In another study, pyrazole curcumin (B1669340) analog 69 was found to inhibit advanced glycation end products (AGEs) with an IC₅₀ of 56.24 μg/ml, a measure of its ability to prevent the formation of these harmful products of diabetic hyperglycemia. nih.gov

The table below presents the inhibitory concentrations (IC₅₀) of various pyrazole derivatives against different enzymes.

Protein-Ligand Interaction Profiling (e.g., SPR, ITC)

The interaction of pyrazole derivatives with various proteins has been studied. For instance, the crystal structures of compound 26 , a 1H-pyrazolo[3,4-b]pyridine-containing inhibitor, and its corresponding PRPP-derived ribose adduct in complex with the human nicotinamide (B372718) phosphoribosyltransferase (NAMPT) enzyme have been obtained. nih.gov

Modulation of Cellular Pathways and Signaling Mechanisms (In Vitro Studies)

Pyrazole derivatives have been shown to modulate various cellular pathways and signaling mechanisms in in vitro studies. researchgate.net

Investigation of Specific Biochemical Targets

Pyrazole-bearing compounds are known for their diverse pharmacological effects, acting on various biochemical targets. researchgate.net For example, a series of pyrazole-based chalcones were synthesized and evaluated for their in vitro anticancer properties against human cancer cell lines such as MCF7 (breast adenocarcinoma), PC3 (prostatic cancer), and PACA2 (pancreatic carcinoma), as well as the normal cell line BJ1 (normal skin fibroblasts). nih.gov

Analysis of Gene Expression and Protein Regulation

Pyrazole derivatives have been shown to influence gene expression and protein regulation. For example, compound 7d was found to upregulate the expression of the p21 gene with a fold change of 3.95 in breast cancer cell lines. nih.gov Conversely, it downregulated the expression of Bcl-2 and CDK4. nih.gov Bcl-2 is a key protein that prevents apoptosis, making it a potential target for anticancer therapies. nih.gov

In another study, compound 9e upregulated the expression of the tumor suppressor gene p53 by a factor of 3.89 in pancreatic cancer cell lines. nih.gov It also downregulated the expression of BID and CCND1 with fold changes of 0.48 and 0.64, respectively. nih.gov

The table below details the effects of specific pyrazole compounds on gene expression.

Structure-Activity Relationship (SAR) Studies for Molecular Targets (Exclusively In Vitro/In Silico)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For pyrazole derivatives, SAR studies have been crucial in identifying key structural features that govern their interactions with various molecular targets, primarily enzymes and receptors involved in cancer and inflammation.

In vitro and in silico studies on various 1,3,4-trisubstituted pyrazole analogues have demonstrated that the nature and position of substituents on the pyrazole core and its appended phenyl rings significantly influence their inhibitory potency and selectivity. For instance, in the context of anti-inflammatory activity, the presence of specific groups can enhance the inhibition of cyclooxygenase (COX) enzymes. nih.gov Molecular docking studies have further elucidated these relationships by modeling the binding of pyrazole derivatives to the active sites of target proteins, helping to rationalize the observed activities. nih.gov

SAR studies on 1,3,5-triaryl-1H-pyrazole derivatives have revealed that the cytotoxic activities against cancer cell lines are highly dependent on the substitution patterns on the aryl rings. researchgate.net Similarly, research on 3,4,5-triphenyl-1H-pyrazole derivatives identified that a vicinally diphenylated pyrazole core substituted with an appropriate alkanoic acid side chain is essential for potent inhibition of platelet aggregation through interaction with the prostacyclin (PGI2) receptor. nih.gov The potency was found to be dependent on both the length of the side chain and its spatial relationship with the phenyl rings. nih.gov

Antitumor and antiangiogenic evaluations of 1,3,4-trisubstituted pyrazoles have identified compounds with significant growth inhibitory effects on human tumor cell lines. pharmgkb.org The activity is modulated by the substituents on the pyrazole and phenyl rings, as illustrated by the compound N'-(1-[1-[4-nitrophenyl]-3-phenyl-1H-pyrazol-4-yl]methylene)-2-chlorobenzohydrazide, which showed potent broad-spectrum antitumor activity. pharmgkb.org

| Compound Derivative | Target/Assay | Activity (IC₅₀/GI₅₀) | Key SAR Observation |

| 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid | ADP-induced human platelet aggregation | IC₅₀: 0.4 µM nih.gov | Vicinal diphenyl groups and a specific length alkanoic acid chain are crucial for activity. nih.gov |

| N'-(1-[1-[4-nitrophenyl]-3-phenyl-1H-pyrazol-4-yl]methylene)-2-chlorobenzohydrazide (19) | Human Tumor Cell Lines (60) | GI₅₀ (mean): 3.79 µM pharmgkb.org | The 4-nitrophenyl group at N1 and the chlorobenzohydrazide moiety contribute to potent antitumor activity. pharmgkb.org |

| 1,3,4-Trisubstituted pyrazole (5a) | MCF-7 cell line | IC₅₀: 6.5 µM nih.gov | Exhibited considerable cytotoxic activity. nih.gov |

| 5-phenyl-1H-pyrazole derivative (5h) | BRAF(V600E) | IC₅₀: 0.33 µM nih.gov | The niacinamide moiety is a key feature for potent BRAF(V600E) inhibition. nih.gov |

| 1,3,5-triaryl-1H-pyrazole derivative (5f) | HT-29, MCF-7, AGS cell lines | IC₅₀: 27.7–39.2 µM researchgate.net | Showed good cytotoxicity on cancerous cell lines with low toxicity to normal cells. researchgate.net |

Development of 5-Chloro-1,3,4-triphenyl-1H-pyrazole as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems and proteins in their native environment. mskcc.org Pyrazole derivatives, owing to their structural versatility and favorable electronic properties, have emerged as a promising scaffold for the development of fluorescent probes for bioimaging. nih.govnih.gov These probes are instrumental for real-time monitoring of biological processes within living cells and tissues. nih.gov

The development of pyrazole-based fluorescent probes often involves incorporating fluorogenic or fluorophoric moieties into the pyrazole structure. The fluorescence properties can be designed to respond to specific biological analytes or events, such as changes in pH, the presence of metal ions, or the activity of specific enzymes like nitroreductase. nih.gov For example, some pyrazole derivatives exhibit very weak fluorescence that becomes enhanced upon interaction with a target molecule, acting as "turn-on" sensors. nih.gov Conversely, other designs, like certain pyrazole-based sensors for Cu²⁺, function as "turn-off" probes where fluorescence is quenched upon binding to the target. nih.gov

While there is no specific literature on the development of this compound as a chemical probe, its core structure suggests potential for such applications. The triphenyl substitution can contribute to a conjugated π-system, which is a common feature in many organic fluorophores. The chlorine atom and the various positions on the phenyl rings offer sites for chemical modification, allowing for the attachment of reporter groups (like fluorophores) or reactive moieties to create targeted probes. mskcc.org Further research could explore the synthesis of derivatives of this compound functionalized to act as probes for specific biological targets, leveraging the inherent properties of the pyrazole scaffold. nih.gov

Interaction with Biomacromolecules (e.g., DNA, RNA, Lipids)

The biological activity of pyrazole derivatives is often mediated by their direct interaction with biomacromolecules. In silico and in vitro studies have provided detailed insights into how these compounds bind to proteins and nucleic acids.

Interaction with Proteins (Enzymes/Receptors): Molecular docking studies have been widely used to predict the binding modes of pyrazole derivatives within the active sites of various enzymes. nih.govresearchgate.netnih.gov These studies reveal that interactions are often stabilized by a network of hydrogen bonds, hydrophobic interactions, and π-π stacking between the pyrazole compound and amino acid residues of the protein.

Kinase Inhibition: Derivatives of 1,3,5-triazine-based pyrazoles have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Docking studies showed that these compounds fit well into the EGFR active site, forming multiple hydrogen bonds. rsc.org Similarly, novel 5-phenyl-1H-pyrazole derivatives have been identified as potent inhibitors of the BRAF(V600E) kinase, a key target in melanoma. nih.gov

Prostacyclin Receptor Binding: A study on 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid demonstrated its action as a prostacyclin (PGI2) mimetic by binding to the platelet PGI2 receptor, which in turn stimulates adenylate cyclase. nih.gov

Other Enzymes: Pyrazole derivatives have been shown to inhibit a range of other enzymes, including cyclooxygenases (COX-1/COX-2) and sterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.govnih.gov

Interaction with DNA: Several pyrazole derivatives exert their anticancer effects by interacting with DNA, leading to cell cycle arrest and apoptosis. nih.gov Studies on 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives showed they can induce apoptosis, characterized by DNA fragmentation. nih.gov The mechanism often involves the induction of an intrinsic apoptosis pathway through mitochondrial damage. nih.gov

The binding of 1,3,5-triazine-based pyrazole derivatives to calf thymus DNA (Ct-DNA) has been explored using spectroscopic, viscometric, and electrochemical techniques. rsc.org These studies, supported by molecular docking, suggest a groove binding mode of interaction, where the compound fits into the minor or major groove of the DNA double helix without causing significant distortion to the DNA structure. rsc.org This interaction can interfere with DNA replication and transcription, ultimately leading to cell death.

Analytical Methodologies for Research and Quantification of 5 Chloro 1,3,4 Triphenyl 1h Pyrazole

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for the separation of 5-Chloro-1,3,4-triphenyl-1H-pyrazole from reaction mixtures, starting materials, and potential byproducts. These techniques are pivotal for both qualitative purity assessment and preparative isolation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity determination of non-volatile, thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

Method Parameters: A typical RP-HPLC method for the analysis of substituted pyrazole (B372694) derivatives would employ a C18 column. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, frequently with a modifier like trifluoroacetic acid (TFA) to improve peak shape. For compounds with aromatic character like this compound, a gradient elution may be necessary to achieve optimal separation from impurities with different polarities.

Research Findings: While a specific HPLC method for this compound is not extensively documented in publicly available literature, methods for structurally similar pyrazoline derivatives provide a strong basis for method development. For instance, a validated RP-HPLC method for a pyrazoline derivative utilized a mobile phase of 0.1% trifluoroacetic acid in water and methanol in a 20:80 v/v ratio with UV detection at 206 nm. Given the aromatic nature of this compound, a detection wavelength in the range of 254 nm is also likely to provide good sensitivity. The retention time would be highly dependent on the exact conditions, but a well-optimized method would aim for a retention time that allows for good resolution from solvent fronts and potential impurities.

Interactive Data Table: Illustrative HPLC Parameters

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% TFA |

| Gradient | 50-90% Acetonitrile over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temp. | 25 °C |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. The volatility of this compound should be sufficient for GC analysis, although care must be taken to avoid thermal degradation in the injector port.

Method Parameters: A standard GC method would involve a non-polar or medium-polarity capillary column, such as one coated with a phenyl polysiloxane-based stationary phase. The injector and detector temperatures are typically set high enough to ensure efficient vaporization and prevent condensation. The oven temperature program would be optimized to separate the target compound from any volatile impurities.

Interactive Data Table: Hypothetical GC-MS Parameters

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temp. | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Thin-Layer Chromatography (TLC) Optimization

Thin-Layer Chromatography (TLC) is an indispensable technique for rapid reaction monitoring, purity assessment, and the development of solvent systems for column chromatography. For a compound like this compound, which contains multiple phenyl groups, the choice of eluent is critical.